molecular formula C16H15NO3 B4963219 5-(Furan-2-yl)-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one

5-(Furan-2-yl)-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B4963219
M. Wt: 269.29 g/mol
InChI Key: DYAOQMALCPPKAG-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one is a complex organic compound that features a furan ring, a hydroxyphenyl group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Cyclohexenone Formation: The cyclohexenone moiety can be synthesized through an aldol condensation reaction involving a suitable aldehyde and ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furanones and other oxygenated derivatives.

    Reduction: The cyclohexenone moiety can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Products include furanones and hydroxyfuran derivatives.

    Reduction: Products include cyclohexanol derivatives.

    Substitution: Products include various substituted phenyl derivatives.

Scientific Research Applications

5-(Furan-2-yl)-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyclohexenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    5-(Furan-2-yl)-3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxy group in 5-(Furan-2-yl)-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one allows for unique hydrogen bonding interactions, which can enhance its binding affinity to certain molecular targets. This makes it distinct from its methoxy and chloro analogs, which may have different physicochemical properties and biological activities.

Properties

IUPAC Name

5-(furan-2-yl)-3-(4-hydroxyanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-14-5-3-12(4-6-14)17-13-8-11(9-15(19)10-13)16-2-1-7-20-16/h1-7,10-11,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAOQMALCPPKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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